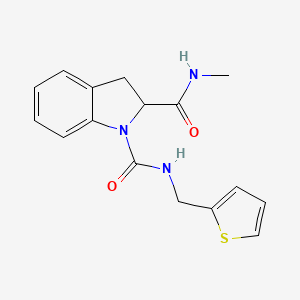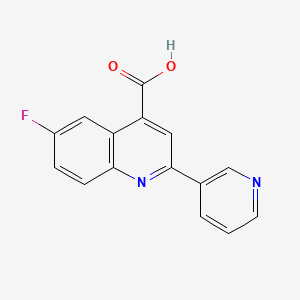
4,4-Difluorooxan-3-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4-Difluorooxan-3-ol is a chemical compound with the CAS Number: 1785334-20-4 . It has a molecular weight of 138.11 . The IUPAC name for this compound is 4,4-difluorotetrahydro-2H-pyran-3-ol .
Molecular Structure Analysis
The Inchi Code for this compound is 1S/C5H8F2O2/c6-5(7)1-2-9-3-4(5)8/h4,8H,1-3H2 . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 138.11 . Other specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the retrieved data.Wissenschaftliche Forschungsanwendungen
Photoredox Catalysis in Organic Synthesis
One significant application of fluorinated compounds is in the field of photoredox catalysis. Koike and Akita (2016) discussed the utilization of photoredox systems for catalytic fluoromethylation of carbon-carbon multiple bonds. This process is crucial for introducing fluorinated motifs into molecules, which is highly valuable in pharmaceutical and agrochemical synthesis. Their work highlights the importance of fluorinated reagents in enabling efficient and selective radical fluoromethylation reactions under mild conditions, such as irradiation with visible light (T. Koike & M. Akita, 2016).
Fluorination of Carboxylic Acids
Wang et al. (2021) developed a novel approach for the deoxyfluorination of carboxylic acids using CpFluor, leading to the formation of various acyl fluorides. This method is pivotal for synthesizing acyl fluorides from (hetero)aryl, alkyl, alkenyl, and alkynyl carboxylic acids, showcasing the utility of fluorinated compounds in facilitating transformations under neutral conditions (Xiu Wang et al., 2021).
Development of Fluorescent Probes
Setsukinai et al. (2003) introduced novel fluorescence probes, HPF and APF, for selectively detecting highly reactive oxygen species (hROS) in living cells. These probes leverage the unique properties of fluorinated compounds to provide a reliable and selective detection mechanism for hROS, underscoring the critical role of fluorinated derivatives in biological and chemical sensing applications (Ken-ichi Setsukinai et al., 2003).
Organic Solar Cells
Wang et al. (2016) reported the synthesis and application of multifluorine substituted oligomers for use in organic solar cells, achieving efficiencies over 9% and a fill factor of 0.77. This study exemplifies the impact of fluorinated compounds on enhancing the performance of photovoltaic devices through the strategic modification of molecular structures (Jin-liang Wang et al., 2016).
Electrochemical Sensors
Matson et al. (2012) explored the use of Fe(III)-meso-tetra(pyridyl)porphyrins, including fluorinated variants, as electrocatalysts for the reduction of dioxygen in aqueous acidic solutions. Their findings highlight the superior selectivity of fluorinated derivatives for the 4-electron reduction process, indicating the potential of fluorinated compounds in developing efficient electrochemical sensors (Benjamin D Matson et al., 2012).
Eigenschaften
IUPAC Name |
4,4-difluorooxan-3-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8F2O2/c6-5(7)1-2-9-3-4(5)8/h4,8H,1-3H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APCYMDTYOOILOY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC(C1(F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8F2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

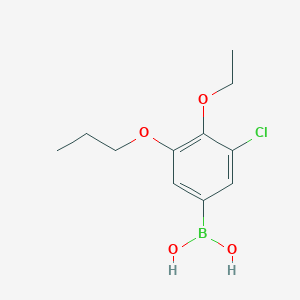
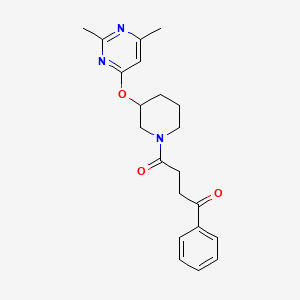
![2-((3-(4-bromophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-phenylacetamide](/img/structure/B2880253.png)
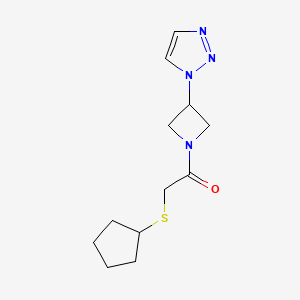

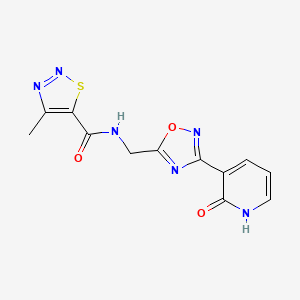

![N-(4-fluorobenzyl)-2-(3-oxo-2-(p-tolyl)-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)acetamide](/img/structure/B2880262.png)
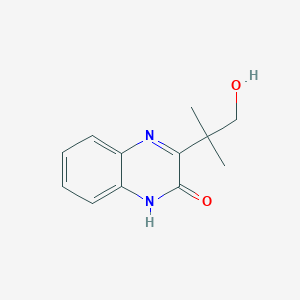
![Methyl 2-[2-(4-acetylbenzoyl)imino-6-methyl-1,3-benzothiazol-3-yl]acetate](/img/structure/B2880265.png)
